molecular formula C20H11IN2 B14236537 3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline CAS No. 369390-78-3

3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline

Cat. No.: B14236537
CAS No.: 369390-78-3
M. Wt: 406.2 g/mol
InChI Key: FHDVKUOSACEWKA-UHFFFAOYSA-N
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Description

3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline is a complex organic compound that features an iodophenyl group attached to an ethynyl linkage, which is further connected to a 1,10-phenanthroline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Coupling Reactions: The ethynyl linkage allows for further coupling reactions, such as Sonogashira coupling, to introduce additional functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce complex polycyclic structures.

Scientific Research Applications

3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline involves its ability to interact with various molecular targets. The phenanthroline moiety can chelate metal ions, forming stable complexes that can influence biochemical pathways. Additionally, the ethynyl linkage and iodophenyl group can participate in various chemical interactions, modulating the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline is unique due to the presence of the phenanthroline moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in coordination chemistry and as a precursor for synthesizing complex organic structures.

Properties

CAS No.

369390-78-3

Molecular Formula

C20H11IN2

Molecular Weight

406.2 g/mol

IUPAC Name

3-[2-(4-iodophenyl)ethynyl]-1,10-phenanthroline

InChI

InChI=1S/C20H11IN2/c21-18-9-5-14(6-10-18)3-4-15-12-17-8-7-16-2-1-11-22-19(16)20(17)23-13-15/h1-2,5-13H

InChI Key

FHDVKUOSACEWKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC=C(C=C3C=C2)C#CC4=CC=C(C=C4)I)N=C1

Origin of Product

United States

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